3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione is a bicyclic diketone compound with the molecular formula C12H18O2. It is characterized by its unique structure, which includes two ketone groups positioned at the 2 and 5 positions of the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethylcyclohexane-1,4-dione with a suitable reagent to induce cyclization and form the bicyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism by which 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating the function of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: This compound has a similar bicyclic structure but differs in the ring size and positioning of the ketone groups.
6,6-Dibromo-1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione: This derivative includes bromine atoms, which alter its reactivity and properties.
Uniqueness
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione is unique due to its specific bicyclic framework and the positioning of the tetramethyl groups. These structural features confer distinct reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
143659-21-6 |
---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)7-5-6-8(9(11)13)12(3,4)10(7)14/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
NFEDMLHYERGCHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C1=O)C(C2=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.